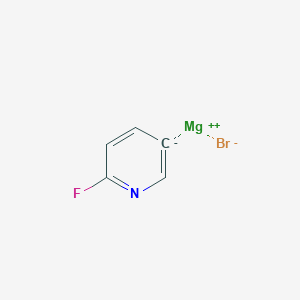

2-Fluoropyridin-5-ylmagnesium bromide, 0.25 M in THF

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoropyridin-5-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic reagent widely used in organic synthesis. This compound is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. It is typically used to form carbon-carbon bonds in various chemical reactions, making it a valuable tool in the synthesis of complex organic molecules.

准备方法

Synthetic Routes and Reaction Conditions

2-Fluoropyridin-5-ylmagnesium bromide is prepared by the reaction of 2-fluoropyridine with magnesium in the presence of bromine in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

The general reaction can be represented as follows:

2-Fluoropyridine+Magnesium+Bromine→2-Fluoropyridin-5-ylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of 2-fluoropyridin-5-ylmagnesium bromide involves large-scale reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete reaction of the starting materials. After the reaction is complete, the product is purified by distillation or crystallization to remove any unreacted starting materials and by-products.

化学反应分析

Nucleophilic Addition Reactions

This reagent demonstrates robust reactivity toward electrophilic carbonyl groups:

Example : Reaction with 4-methoxybenzaldehyde in THF at -78°C produces 2-(5-fluoropyridinyl)-1-(4-methoxyphenyl)ethanol in 85% yield . The fluorine atom enhances electrophilicity at the pyridinyl carbon, facilitating nucleophilic attack.

Nucleophilic Substitution Reactions

The reagent participates in SNAr (nucleophilic aromatic substitution) and aliphatic substitutions:

Regioselectivity Trends:

-

Electron-deficient positions on aromatic rings are preferred. For example, in 2,5-dibromo-4-chloro-3-fluoropyridine, Br/Mg exchange occurs selectively at the para-position to fluorine due to electronic effects .

Cross-Coupling Reactions

The reagent is integral to transition-metal-catalyzed couplings:

| Coupling Type | Catalyst System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Kumada | Pd(OAc)₂/PPh₃ | Aryl bromides | 75-94 | |

| Negishi | NiCl₂(dppe) | Alkenyl halides | 68 | |

| Suzuki | Pd(PPh₃)₄ | Boronic acids | 62 |

Case Study : In the synthesis of anticancer nucleoside derivatives, it couples with 2-bromo-fluoropyridine under Pd catalysis to form fluorinated intermediates critical for bioactivity .

Carboxylation Reactions

Reacts with CO₂ under mechanochemical conditions to form fluorinated carboxylic acids:

| Substrate | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 2-Fluoropyridinyl-MgBr | 5-Fluoropyridine-2-carboxylic acid | Ball milling, CO₂ gas, 12 h | 59 |

Formation of Fluorinated Heterocycles

The reagent enables synthesis of bioactive heterocyclic systems:

-

Anticancer Agents : Reacts with pyrrolo[2,3-d]pyrimidine derivatives to form fluorinated nucleoside analogs .

-

Antimicrobial Scaffolds : Forms 5-fluoropyridinyl-substituted chalcones with IC₅₀ values < 1 µM against bacterial strains .

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing fluorine atom increases the nucleophilicity of the Mg-bound carbon, enhancing reactivity toward electrophiles .

-

Solvent Influence : Reactions in THF show higher yields than toluene due to better stabilization of the Grignard intermediate .

Comparative Reactivity Analysis

| Grignard Reagent | Reactivity with CO₂ | Coupling Efficiency | Preferred Substrates |

|---|---|---|---|

| 2-Fluoropyridin-5-yl-MgBr | High (59%) | Moderate (68-94%) | Aryl halides, carbonyls |

| Phenylmagnesium bromide | Low (22%) | High (85-92%) | Simple aryl halides |

| 3-Thienylmagnesium bromide | Moderate (41%) | Low (45%) | Heteroaromatics |

科学研究应用

Applications in Organic Synthesis

-

Nucleophilic Substitution Reactions :

- The compound can participate in nucleophilic substitutions where it reacts with electrophiles such as carbonyl compounds to form alcohols. This is particularly useful in synthesizing fluorinated alcohols from ketones or aldehydes.

-

Cross-Coupling Reactions :

- 2-Fluoropyridin-5-ylmagnesium bromide can be utilized in cross-coupling reactions (e.g., Suzuki or Negishi reactions) to form biaryl compounds. These reactions are crucial for developing pharmaceuticals and agrochemicals.

-

Synthesis of Fluorinated Heterocycles :

- It plays a significant role in the synthesis of fluorinated heterocycles, which are important in medicinal chemistry due to their biological activity. For instance, it can be used to create pyridine derivatives that exhibit enhanced pharmacological properties.

- Formation of Organofluorine Compounds :

Case Study 1: Synthesis of Fluorinated Pyridine Derivatives

A study demonstrated the use of 2-fluoropyridin-5-ylmagnesium bromide for synthesizing various substituted pyridines through nucleophilic substitution reactions with different electrophiles. The resulting products showed promising biological activities, making them potential candidates for drug development .

Case Study 2: Cross-Coupling Reactions

In another investigation, researchers employed this Grignard reagent in cross-coupling reactions to synthesize complex biaryl structures. The reaction conditions were optimized to improve yield and selectivity, showcasing the reagent's utility in building molecular complexity .

Mechanistic Insights

The reactivity of 2-fluoropyridin-5-ylmagnesium bromide can be attributed to the electron-withdrawing effect of the fluorine atom, which enhances the nucleophilicity of the magnesium-bound carbon. This unique characteristic allows for selective reactions that are not typically achievable with other Grignard reagents.

作用机制

The mechanism of action of 2-fluoropyridin-5-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. This results in the formation of new carbon-carbon bonds. The magnesium bromide by-product is typically removed by aqueous workup.

相似化合物的比较

Similar Compounds

Phenylmagnesium Bromide: Another Grignard reagent used in similar types of reactions.

Methylmagnesium Bromide: Used for the formation of carbon-carbon bonds with different reactivity.

Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with a longer carbon chain.

Uniqueness

2-Fluoropyridin-5-ylmagnesium bromide is unique due to the presence of the fluorine atom on the pyridine ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.

生物活性

2-Fluoropyridin-5-ylmagnesium bromide, a Grignard reagent, is notable for its potential applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its biological activity, which has implications for drug development and biochemical research. This article explores the biological activity of 2-Fluoropyridin-5-ylmagnesium bromide, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C5H4BrFNMg

- Molecular Weight : 203.42 g/mol

- Concentration : 0.25 M in Tetrahydrofuran (THF)

- CAS Number : 87350610

The biological activity of 2-Fluoropyridin-5-ylmagnesium bromide is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. Its fluorinated pyridine structure enhances its reactivity, allowing it to participate in:

- Nucleophilic Substitution Reactions : The fluorine atom can influence the electrophilic character of adjacent carbon atoms, facilitating reactions with electrophiles.

- Coordination Chemistry : The magnesium ion can coordinate with biomolecules, potentially modulating enzyme activities or interacting with receptors.

Biological Activity and Applications

Research indicates that 2-Fluoropyridin-5-ylmagnesium bromide exhibits significant biological activities:

- Anticancer Activity : Studies have shown that fluorinated pyridines can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Fluoropyridin-5-ylmagnesium bromide have demonstrated potent inhibition of proliferation in leukemia cells (IC50 values in the nanomolar range) .

- Enzyme Inhibition : This compound may act as an inhibitor of metalloenzymes, which are critical in various biochemical pathways. The modulation of these enzymes can lead to therapeutic effects in conditions such as cancer and bacterial infections .

- Synthesis of Bioactive Compounds : As a versatile building block, it can be used to synthesize more complex molecules with potential biological activity .

Case Studies

Several studies highlight the biological implications of similar compounds:

Comparative Analysis

When compared to other fluorinated compounds, 2-Fluoropyridin-5-ylmagnesium bromide stands out due to its unique structural properties that enhance its biological activity:

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-Fluoropyridine | C5H4FN | Moderate anticancer activity | Less reactive than Grignard form. |

| 3,5-Difluorophenylmagnesium bromide | C6H4F2MgBr | High reactivity in organic synthesis | Used as an intermediate for various pharmaceuticals. |

| 5-Fluoro-2H-pyridin-2-ide | C5H4FN | Potential enzyme inhibitor | Similar reactivity but less explored in biological contexts. |

属性

IUPAC Name |

magnesium;6-fluoro-3H-pyridin-3-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.BrH.Mg/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXKCTOPNVTRGX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=[C-]1)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFMgN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。